N1,N2-Bis(4-(tert-butyl)phenyl)benzene-1,2-diamine
Description
Properties
IUPAC Name |
1-N,2-N-bis(4-tert-butylphenyl)benzene-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2/c1-25(2,3)19-11-15-21(16-12-19)27-23-9-7-8-10-24(23)28-22-17-13-20(14-18-22)26(4,5)6/h7-18,27-28H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYYWQKKBAOIKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC=C2NC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, benzene-1,2-diamine reacts with 1-bromo-4-(tert-butyl)benzene under solid-liquid PTC conditions using potassium hydroxide as a base. A multi-site phase transfer catalyst (MPTC) enhances interfacial reactivity by shuttling hydroxide ions into the organic phase, facilitating nucleophilic substitution. The reaction proceeds via an SN2 mechanism, with the tert-butyl group exerting a steric effect that slows secondary alkylation but improves regioselectivity.
Optimized Parameters
Limitations and Modifications
Excess diamine (2.5 equivalents) is required to suppress polyalkylation, increasing purification complexity. Microwave-assisted alkylation reduces reaction time to 45 minutes but necessitates specialized equipment.
Ullmann Cross-Coupling of Aryl Halides
Copper-catalyzed Ullmann coupling provides an alternative pathway, particularly for substrates sensitive to strong bases. This method leverages the coordinative properties of benzene-1,2-diamine derivatives to stabilize active catalytic species.
Ligand-Enabled Coupling Strategy
A modified Ullmann protocol uses N1,N2-Bis(4-(tert-butyl)phenyl)benzene-1,2-diamine itself as a bidentate ligand to facilitate the coupling of 1,2-dibromobenzene with 4-(tert-butyl)aniline. The ligand coordinates copper(I) iodide, forming an electron-rich anionic complex that accelerates oxidative addition.
Typical Procedure
Key Advantages
-
Tolerates electron-deficient aryl halides
-
No requirement for inert atmosphere in scaled-up reactions
FeF3-Mediated Condensation
Iron(III) fluoride mediates the condensation of 4-(tert-butyl)aniline with o-phenylenediamine derivatives under oxidative conditions. This method avoids stoichiometric metal reagents, aligning with green chemistry principles.
Reaction Dynamics
FeF3 acts as both a Lewis acid catalyst and mild oxidant, promoting imine formation and subsequent dehydrogenative cyclization. The tert-butyl groups stabilize transition states through hydrophobic interactions, as evidenced by 15% higher yields compared to unsubstituted analogs.
Scalable Protocol
| Component | Quantity |
|---|---|
| o-Phenylenediamine | 1.0 mmol |
| 4-(tert-butyl)aniline | 2.2 mmol |
| FeF3 | 20 mol% |
| Solvent | EtOH/H2O (4:1), 5 mL |
| Temperature | 80°C, 12 hours |
| Yield | 74% |
Reductive Amination of Nitro Precursors
Palladium-catalyzed hydrogenation of nitro intermediates offers a stepwise approach with superior functional group tolerance. This method is preferred for synthesizing isotopically labeled derivatives.
Synthetic Pathway
Isotope Incorporation
Using D2 gas instead of H2 enables facile synthesis of deuterated analogs for mechanistic studies, achieving 95% deuteration at the amine positions.
Comparative Analysis of Preparation Methods
The table below evaluates critical performance metrics across the four methods:
| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| Classical Alkylation | 72 | 98.5 | 100 g | $ |
| Ullmann Coupling | 63 | 97.2 | 50 g | $$ |
| FeF3 Condensation | 74 | 99.1 | 10 kg | $ |
| Reductive Amination | 81 | 99.8 | 1 kg | $$$ |
*Cost Index: $ = <$50/mol, $$ = $50–200/mol, $$$ = >$200/mol
Chemical Reactions Analysis
N1,N2-Bis(4-(tert-butyl)phenyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
Applications in Materials Science
Polymer Chemistry:
The compound serves as a co-catalyst in the polymerization of o-phenylenediamine derivatives. Its role enhances the polymerization process, leading to improved mechanical properties and thermal stability of the resultant polymers .
Conductive Polymers:
N1,N2-Bis(4-(tert-butyl)phenyl)benzene-1,2-diamine is utilized in synthesizing conductive polymers due to its ability to facilitate charge transport. These materials are essential in developing organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Medicinal Chemistry Applications
Pharmaceutical Intermediates:
The compound is explored as an intermediate in synthesizing various pharmaceutical agents. Its derivatives have shown potential in developing antimicrobial drugs and anti-inflammatory agents, making it significant in medicinal chemistry .
Antioxidant Properties:
Research indicates that phenylamine derivatives exhibit antioxidant properties, which can be beneficial in formulating dietary supplements and pharmaceuticals aimed at reducing oxidative stress-related diseases .
Case Studies
Mechanism of Action
The mechanism of action of N1,N2-Bis(4-(tert-butyl)phenyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with specific pathways involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between N1,N2-Bis(4-(tert-butyl)phenyl)benzene-1,2-diamine and analogous diamines:
Challenges and Opportunities
- Synthesis : The tert-butyl compound’s synthesis may face challenges in regioselectivity and purification compared to smaller substituents.
- Functionalization : Its bulky groups limit further derivatization but could enable unique applications in sterically demanding environments.
Biological Activity
N1,N2-Bis(4-(tert-butyl)phenyl)benzene-1,2-diamine, also known by its CAS number 1874244-27-5, is a compound of significant interest in the field of medicinal chemistry and materials science due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C26H32N2. It features two tert-butyl groups attached to phenyl rings and two amine groups positioned at the 1 and 2 positions of a benzene ring. This structure contributes to its lipophilicity and potential interactions with biological targets.
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. A study demonstrated that this compound could scavenge free radicals effectively, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, thereby modulating inflammatory pathways. This activity is particularly relevant in conditions like arthritis and cardiovascular diseases where inflammation plays a critical role .
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have yielded encouraging results. The compound has been observed to induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of cell cycle regulators. These findings suggest that it may serve as a lead compound for developing new anticancer therapies .
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The presence of amine groups allows the compound to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Cytokine Modulation : By influencing signaling pathways related to inflammation, this compound can alter cytokine expression levels.
- Cell Cycle Regulation : The ability to affect key proteins involved in cell cycle progression may explain its anticancer effects.
Study 1: Antioxidant Efficacy
In a controlled study assessing antioxidant capabilities, this compound was tested against standard antioxidants like Vitamin C and Trolox. The results showed that it had comparable efficacy in scavenging DPPH radicals, indicating its potential utility in formulations aimed at reducing oxidative stress .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 85% |
| Vitamin C | 90% |
| Trolox | 82% |
Study 2: Anti-inflammatory Mechanism
A recent study investigated the anti-inflammatory properties of this compound in a murine model of acute inflammation. Administration resulted in a significant decrease in TNF-alpha and IL-6 levels compared to controls. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues .
Q & A
Q. Table 1: Representative Reaction Conditions
| Starting Material | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| o-Phenylenediamine + 4-(tert-butyl)phenyl bromide | Ethanol | K₂CO₃ | 78 (reflux) | ~65–75 |
Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₂₈H₃₆N₂ requires m/z 400.2876).
- IR Spectroscopy: N-H stretching (3300–3500 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) are diagnostic.
Advanced Question: What challenges arise in determining the crystal structure of this compound, and how are they addressed?
Methodological Answer:
Crystallization challenges include:
- Disorder in tert-butyl groups: Large, flexible substituents often lead to rotational disorder. Mitigation involves low-temperature data collection (e.g., 100 K) to reduce thermal motion .
- Twinned crystals: SHELXL’s TWIN command refines data from twinned crystals by partitioning reflections into domains .
Q. Table 2: Representative Crystallographic Data (Analogous Compound)
| Parameter | Value (N1,N2-bis(2-fluorobenzyl) analog) |
|---|---|
| Space group | P2₁/c |
| a (Å) | 12.4233(11) |
| b (Å) | 7.3805(7) |
| c (Å) | 18.9531(16) |
| β (°) | 104.109(3) |
| R₁ (F) | 0.0464 |
| wR₂ (F²) | 0.1201 |
Advanced Question: How do electronic effects of the tert-butyl substituents influence the reactivity of this compound in coordination chemistry?
Methodological Answer:
The tert-butyl group is electron-donating via hyperconjugation, which:
- Stabilizes Metal Complexes: Bulky tert-butyl groups create steric hindrance, favoring monodentate coordination and preventing oligomerization .
- Modifies Redox Properties: Electron-rich aryl groups lower oxidation potentials, as observed in cyclic voltammetry (e.g., Cu²⁺/Cu⁺ redox couples shift by ~50 mV compared to unsubstituted analogs) .
Data Contradiction Analysis: How to resolve discrepancies in reported synthetic yields for this compound?
Methodological Answer:
Yield variations (e.g., 60% vs. 80%) often stem from:
- Impurity in Starting Materials: 4-(tert-butyl)phenyl halides may contain hydrolyzed byproducts; pre-purification via distillation is critical .
- Oxygen Sensitivity: Amine intermediates oxidize readily; inert atmospheres (N₂/Ar) improve consistency.
- Workup Differences: Aqueous extraction (e.g., NaHCO₃ washes) removes unreacted halides, increasing purity.
Advanced Question: What SHELXL refinement strategies are recommended for high-precision structural analysis of this compound?
Methodological Answer:
For high-resolution data (d < 0.8 Å):
- Hydrogen Atom Treatment: Use HFIX commands to place H atoms geometrically, except for amines, which are refined freely .
- Displacement Parameters: Anisotropic refinement for non-H atoms; isotropic for H atoms.
- Constraints: Apply SIMU and DELU restraints to manage thermal motion in tert-butyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
